molecular formula C15H12O2 B13825855 2,3,3,5,6-Pentadeuterio-2-phenylchromen-4-one

2,3,3,5,6-Pentadeuterio-2-phenylchromen-4-one

Cat. No.: B13825855
M. Wt: 229.28 g/mol
InChI Key: ZONYXWQDUYMKFB-VOGAJMORSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,5,6-Pentadeuterio-2-phenylchromen-4-one typically involves the deuteration of 2-phenylchromen-4-one. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst . The reaction is carried out under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods

Industrial production of deuterated compounds like this compound often involves large-scale catalytic exchange reactions. The use of deuterium oxide (D2O) as a solvent and deuterium gas (D2) as a reactant is common. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2,3,3,5,6-Pentadeuterio-2-phenylchromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted phenylchromen-4-one derivatives .

Scientific Research Applications

2,3,3,5,6-Pentadeuterio-2-phenylchromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,3,5,6-Pentadeuterio-2-phenylchromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,3,5,6-Pentadeuterio-2-phenylchromen-4-one is unique due to the presence of deuterium atoms, which enhance its stability and alter its metabolic pathways. This makes it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C15H12O2

Molecular Weight

229.28 g/mol

IUPAC Name

2,3,3,5,6-pentadeuterio-2-phenylchromen-4-one

InChI

InChI=1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,15H,10H2/i4D,8D,10D2,15D

InChI Key

ZONYXWQDUYMKFB-VOGAJMORSA-N

Isomeric SMILES

[2H]C1=CC=C2C(=C1[2H])C(=O)C(C(O2)([2H])C3=CC=CC=C3)([2H])[2H]

Canonical SMILES

C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3

Origin of Product

United States

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